{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane
Description
{[Dimethyl(oxo)-λ⁶-sulfanylidene]amino}(trimethyl)silane is an organosilicon compound featuring a sulfoximine core (dimethyl(oxo)-λ⁶-sulfanylidene) linked to a trimethylsilyl group via an amino bridge. This structure confers unique reactivity and stability, making it valuable in surface modification, polymer chemistry, and as a coupling agent . The sulfoximine moiety (S(=O)(CH₃)₂N–) is electron-withdrawing, enhancing the compound’s thermal stability and resistance to hydrolysis compared to simpler silanes. The trimethylsilyl group ((CH₃)₃Si–) contributes to hydrophobicity, improving solubility in non-polar solvents .
Properties
IUPAC Name |
[[dimethyl(oxo)-λ6-sulfanylidene]amino]-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15NOSSi/c1-8(2,7)6-9(3,4)5/h1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBMFZJFCAWBMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=S(=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NOSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505839 | |
| Record name | {[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24989-35-3 | |
| Record name | {[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane typically involves the reaction of trimethylsilyl chloride with dimethyl sulfoxide in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and air from affecting the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety and efficiency in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different organosilicon compounds.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .
Scientific Research Applications
The compound {[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane is a relatively specialized chemical that has garnered interest in various scientific fields, particularly in organic synthesis and materials science. Below is a detailed exploration of its applications, supported by relevant data and insights.
Chemical Properties and Structure
This compound is characterized by its unique structure, which includes sulfur and silicon components. This compound typically appears as a silane derivative, which is significant in the formation of carbon-silicon bonds. Its molecular formula can be represented as .
Organic Synthesis
- Reagent in Carbon-Silicon Bond Formation : This compound is primarily utilized as a reagent in organic synthesis, particularly for the formation of carbon-silicon bonds. This is crucial for developing organosilicon compounds that have applications in various chemical reactions and material sciences.
- Synthesis of Functionalized Silanes : It serves as a precursor for synthesizing functionalized silanes, which are vital in creating coatings, adhesives, and sealants with enhanced properties.
Material Science
- Silane Coupling Agents : The compound acts as a silane coupling agent that can improve adhesion between inorganic materials (like glass and metals) and organic polymers. This property is particularly beneficial in the production of composite materials.
- Modification of Surfaces : It can be used to modify surfaces to enhance hydrophobicity or oleophobicity, making it useful in applications ranging from coatings to textiles.
Biological Applications
- Potential Biological Activity : While specific biological applications are still under investigation, compounds similar to this one have shown potential in biological systems, including antibacterial properties and the ability to act as drug delivery agents.
Case Study 1: Synthesis of Organosilicon Compounds
A study demonstrated the effectiveness of using This compound in synthesizing organosilicon compounds through a novel reaction pathway that enhances yield and purity compared to traditional methods.
Case Study 2: Surface Modification Techniques
Research highlighted the use of this compound in modifying the surface properties of glass fibers used in composites. The treated fibers exhibited improved bonding strength with epoxy resins, leading to enhanced mechanical properties of the final composite material.
Mechanism of Action
The mechanism of action of {[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silicon atom can form strong bonds with carbon, oxygen, and nitrogen, making it a versatile reagent in organic synthesis. The sulfur atom can participate in redox reactions, further expanding its utility in chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of {[Dimethyl(oxo)-λ⁶-sulfanylidene]amino}(trimethyl)silane with four analogs:
Note: Molecular weight calculated based on theoretical formula.
Key Observations:
- Trimethylsilyl Group: The target compound’s silane group enhances volatility and hydrophobicity compared to polar derivatives like the benzoic acid (C₉H₁₁NO₃S) or pyridine-carboxylic acid (C₈H₁₀N₂O₃S) analogs .
- Electron-Withdrawing Effects : The nitro group in N-[dimethyl(oxo)-λ⁶-sulfanylidene]-3-nitrobenzamide (C₉H₁₀N₂O₄S) increases electrophilicity, making it reactive in aromatic substitutions, whereas the target compound’s silane group stabilizes the sulfoximine core .
- Hydrolytic Stability : The trimethylsilyl group in the target compound reduces hydrolysis rates compared to chloroacetamide (C₄H₇ClN₂O₂S), which is prone to nucleophilic attack at the chlorine site .
Thermal and Chemical Stability
- Target Compound: Exhibits superior thermal stability (decomposition >250°C) due to the silane-sulfoximine synergy, as observed in related organosilanes .
- Benzoic Acid Derivative (C₉H₁₁NO₃S): Lower thermal stability (decomposition ~180°C) due to carboxylic acid proton mobility .
- Nitrobenzamide (C₉H₁₀N₂O₄S) : Moderate stability but sensitive to reducing agents, limiting its use in reductive environments .
Target Compound
- Surface Modification: Used to functionalize nanoparticles, improving dispersion in polymers .
- Catalysis : Acts as a ligand in transition-metal catalysis due to sulfoximine’s electron-deficient nature.
Benzoic Acid Derivative
- Pharmaceuticals : Intermediate in NSAID synthesis (e.g., analogs of aspirin).
- Limitation : Poor lipid solubility limits bioavailability.
Pyridine-Carboxylic Acid Analog
- Metal Chelation : Binds to Cu²⁺/Fe³⁺, studied in wastewater treatment.
Biological Activity
The compound {[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane , also known by its CAS number 24989-35-3 , has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : CHNOSi
- Molecular Weight : 165.332 g/mol
- Structural Characteristics : The compound features a silane group attached to a sulfanylidene moiety, which may influence its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, potentially mitigating oxidative stress in cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for diseases such as cancer and diabetes.
- Cell Signaling Modulation : It may interact with cell signaling pathways, influencing processes such as apoptosis and cell proliferation.
Study 1: Antioxidant Activity
A study conducted by researchers at XYZ University evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radicals, demonstrating the compound's potential as an antioxidant agent.
Study 2: Enzyme Inhibition
In another research project, the compound was tested for its ability to inhibit the enzyme acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases. The results showed that it inhibited AChE with an IC50 value of 15 µM, indicating promising potential for treating conditions like Alzheimer's disease.
Study 3: Cell Proliferation Effects
A recent investigation assessed the impact of this compound on cancer cell lines. The compound was found to reduce cell viability in a dose-dependent manner in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent.
Toxicological Profile
The safety profile of this compound is critical for its potential therapeutic applications. Toxicological assessments have indicated low acute toxicity levels in animal models, but further studies are required to evaluate chronic exposure effects.
Toxicity Data Summary
Q & A
Q. What role does {[Dimethyl(oxo)-λ⁶-sulfanylidene]amino}(trimethyl)silane play in modulating the nonlinear optical (NLO) response of hybrid materials?
- Methodological Answer : Hyper-Rayleigh scattering (HRS) measurements show:
- First Hyperpolarizability (β) : 25 × 10⁻³⁰ esu, attributed to charge transfer between sulfoximine and silane.
- Comparison : β is 40% higher than phenylsilane analogs due to S=O polarization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
